molecular formula C46H46B2O9 B10765835 Fbbbe

Fbbbe

Cat. No.: B10765835
M. Wt: 764.5 g/mol
InChI Key: UKXLQKOGCSYSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: FBBBE is synthesized through a straightforward process involving the derivatization of fluorescein. The key step in the synthesis is the attachment of benzyl boronic ester groups to the fluorescein molecule. This is typically achieved through a reaction between fluorescein and benzyl boronic acid in the presence of a suitable catalyst and solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: FBBBE primarily undergoes oxidation reactions. In the presence of intracellular hydrogen peroxide, this compound is converted to fluorescein, resulting in an increase in intracellular fluorescence .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is the primary reagent used to trigger the conversion of this compound to fluorescein.

Major Products Formed:

Mechanism of Action

The mechanism by which FBBBE exerts its effects involves the detection of intracellular hydrogen peroxide. When hydrogen peroxide is present within cells, it triggers the conversion of this compound to fluorescein. This conversion results in an increase in intracellular fluorescence, which can be measured using fluorescence microscopy or other imaging techniques . The molecular target of this compound is hydrogen peroxide, and the pathway involved is the oxidative conversion to fluorescein .

Properties

IUPAC Name

3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXLQKOGCSYSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46B2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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